molecular formula C19H21N3OS B15103540 1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B15103540
M. Wt: 339.5 g/mol
InChI Key: HCKYFMGOGHUUTC-UHFFFAOYSA-N
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Description

This compound features a fused pyrrol-thiazole core substituted with a cyclohexyl group and a phenyl-functionalized thiazole ring. The cyclohexyl group enhances lipophilicity, while the thiazole and imino moieties may participate in hydrogen bonding or π-stacking interactions.

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H21N3OS/c20-18-17(16(23)11-22(18)14-9-5-2-6-10-14)19-21-15(12-24-19)13-7-3-1-4-8-13/h1,3-4,7-8,12,14,20,23H,2,5-6,9-11H2

InChI Key

HCKYFMGOGHUUTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a phenyl-substituted thiazole precursor.

    Cyclohexyl Group Introduction: Using cyclohexylamine or a similar reagent.

    Pyrrol Ring Construction: Through cyclization reactions involving appropriate precursors.

    Imino Group Addition: Using reagents like imines or amines under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the imino group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups like halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol would depend on its specific application. Generally, it might involve:

    Molecular Targets: Interaction with specific proteins or enzymes.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural Analogues with Thiazole Moieties

Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(...)-thiazole (5) () share the thiazole core but differ in substituents. Key comparisons include:

Feature Target Compound Compound 4/5 ()
Thiazole Substituent 4-Phenyl 4-Chlorophenyl/4-Fluorophenyl
Planarity Likely planar (inferred from similar systems) Partially non-planar (fluorophenyl perpendicular)
Crystallography Not reported Triclinic, P̄1 symmetry, two independent molecules

The phenyl group on the target compound may enhance π-π stacking compared to halogenated analogs, which could influence solubility or binding affinity.

Pyrrol/Pyrazole Derivatives

Compounds like 5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o) () highlight the role of substituents on bioactivity:

Feature Target Compound Compound 8o ()
Core Structure Pyrrol-thiazole Pyrazole-pyridine
Substituent Cyclohexyl Cyclopropyl
Synthesis Not reported 180°C in acetonitrile, 6-hour reaction

The cyclohexyl group in the target compound may confer greater metabolic stability than cyclopropyl due to steric shielding.

Computational and Electronic Properties

Using tools like Multiwfn () and noncovalent interaction (NCI) analysis (), the target compound’s electronic profile can be inferred:

  • Electron Density: The thiazole and imino groups likely create regions of high electron density, facilitating hydrogen bonding.
  • NCI Plots : Compared to fluorinated analogs (), the phenyl-thiazole group may exhibit stronger van der Waals interactions but weaker halogen bonding .

Biological Activity

The compound 1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a derivative of pyrrole and thiazole, which are known for their diverse biological activities. This article presents a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H20N2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{S}

This structure features a cyclohexyl group, an imino group, and a thiazole moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives. For instance, compounds similar to 1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol have demonstrated significant activity against a range of bacterial strains.

Case Studies

  • Antibacterial Activity : Research indicates that related thiazole derivatives exhibit potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
  • Antifungal Activity : Compounds with similar structures have shown antifungal properties, particularly against Candida albicans and Aspergillus niger, suggesting that the thiazole ring enhances antifungal activity .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrrole derivatives have been well-documented. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated human peripheral blood mononuclear cells (PBMCs).

Experimental Findings

In one study, derivatives were tested for their ability to suppress cytokine production in PBMC cultures stimulated by lipopolysaccharide (LPS). The most effective compounds achieved significant reductions in cytokine levels compared to controls .

Enzyme Inhibition

The potential of 1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol as an enzyme inhibitor has also been explored. Notably, its ability to inhibit acetylcholinesterase (AChE) and urease has been documented.

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase2.14±0.003
Urease0.63±0.001

These findings suggest that this compound may serve as a lead for developing new therapeutic agents targeting these enzymes.

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